molecular formula C23H29N3O5S2 B2856836 Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 681175-30-4

Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2856836
CAS No.: 681175-30-4
M. Wt: 491.62
InChI Key: QSROABWVPOTJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a bicyclic core (4,5,6,7-tetrahydrothieno[2,3-c]pyridine) with a methyl ester group at position 3 and a substituted benzamido moiety at position 2. Such sulfonamide-containing compounds are frequently explored in medicinal chemistry for their binding affinity to biological targets, such as enzymes or receptors, due to their polarity and hydrogen-bonding capabilities .

Properties

IUPAC Name

methyl 6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-15-8-12-26(13-9-15)33(29,30)17-6-4-16(5-7-17)21(27)24-22-20(23(28)31-3)18-10-11-25(2)14-19(18)32-22/h4-7,15H,8-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSROABWVPOTJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives. These compounds have garnered attention in pharmacology due to their diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N3O5SC_{22}H_{28}N_{3}O_{5}S, with a molecular weight of approximately 460.63 g/mol. The structural complexity includes a thieno[2,3-c]pyridine core, which is essential for its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a variety of pharmacological effects:

  • Antitumor Activity : Several studies have demonstrated that tetrahydrothieno derivatives possess significant antitumor properties. For instance, compounds derived from this class have shown efficacy against human tumor cell lines such as HepG2 and NCI-H661 by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Effects : The presence of the sulfonamide group in the compound enhances its antimicrobial activity. Research has indicated that similar compounds exhibit broad-spectrum antibacterial properties at low minimum inhibitory concentrations (MIC) .
  • CNS Activity : The piperidine moiety is known to interact with central nervous system pathways. Studies suggest that derivatives can act as analgesics or exhibit neuroprotective effects .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways. For example, inhibition of glucose-6-phosphatase has been linked to potential applications in managing diabetes .
  • Receptor Modulation : The structure allows for interaction with various receptors in the CNS and peripheral systems, influencing neurotransmitter release and signaling pathways .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antitumor Efficacy : A study evaluated the cytotoxic effects of tetrahydrothieno derivatives on various cancer cell lines. Results indicated that certain derivatives induced significant apoptosis through mitochondrial pathways .
  • Antimicrobial Study : A series of sulfonamide-containing compounds were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed potent activity with MIC values ranging from 15.62 µg/mL to 31.25 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectReference
AntitumorTetrahydrothieno derivativesInduced apoptosis in HepG2 cells
AntimicrobialSulfonamide derivativesBroad-spectrum antibacterial activity
CNS ActivityPiperidine-containing compoundsAnalgesic and neuroprotective effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Data

The following table summarizes available data for compound 5 and inferred properties of the target compound based on structural analogs:

Property Compound 5 Target Compound (Inferred)
Substituents Ethyl ester, phenylthioureido Methyl ester, 4-(4-methylpiperidin-1-yl)sulfonylbenzamido
Synthetic Yield 62% Not reported in evidence
Melting Point 201–202°C Likely higher due to sulfonamide polarity
IR Peaks (cm⁻¹) 3,180 (NH), 1,670 (C=O), 1,190 (C=S) ~1,670 (C=O ester), ~1,350–1,150 (SO₂ asymmetric/symmetric stretching)
¹H-NMR (DMSO-d₆) δ 1.24 (CH₂CH₃), 2.31 (NCH₃), 2.57–3.54 (CH₂), 4.19 (OCH₂), 7.26–7.52 (Ar-H) Expected peaks for methyl ester (δ ~3.7–3.8) and sulfonamide protons

Functional Implications

  • Polarity and Solubility : The sulfonamide group in the target compound likely enhances aqueous solubility compared to the thioureido group in compound 5, which may improve bioavailability.
  • Synthetic Methodology: Compound 5 was synthesized via refluxing with phenylisothiocyanate in ethanol .

Limitations of Evidence

The provided evidence lacks direct pharmacological or thermodynamic data for the target compound. Further studies are needed to quantify its binding affinity, metabolic stability, and cytotoxicity relative to analogs like compound 4.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves:

  • Sulfonamide coupling : Reacting 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride with the thienopyridine amine intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Cyclization : Using reagents like POCl₃ or PCl₃ to form the thieno[2,3-c]pyridine core .
  • Esterification : Methylation of the carboxylic acid group with methyl iodide in the presence of a base like NaH . Optimization requires monitoring via TLC and adjusting solvent polarity (e.g., switching from DCM to THF) to improve yield .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry of the sulfonamide and piperidinyl groups .
  • HPLC-MS : For purity assessment (≥95%) and molecular weight verification (observed [M+H]⁺ at m/z 505.7) .
  • FT-IR : Identification of amide (C=O stretch at ~1650 cm⁻¹) and sulfonyl (S=O stretch at ~1350 cm⁻¹) groups .

Q. What solvents and storage conditions are recommended for this compound?

The compound is soluble in DMSO or DMF but unstable in aqueous buffers. Store at –20°C under inert gas (argon) to prevent hydrolysis of the methyl ester .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

  • Variable substituent analysis : Compare analogs with modified piperidinyl (e.g., 3-methyl vs. 4-methyl) or sulfonyl groups to assess kinase inhibition potency .
  • Enzymatic assays : Use ATP-competitive binding assays (e.g., against EGFR or VEGFR2) with IC₅₀ determination via fluorescence polarization .
  • Computational docking : Perform molecular dynamics simulations to predict binding affinities to target kinases (e.g., using AutoDock Vina) .

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic stability testing : Assess hepatic microsomal degradation (e.g., human CYP3A4/5 isoforms) to identify rapid clearance .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to correlate with efficacy .
  • Target engagement validation : Use Western blotting to confirm downstream pathway modulation (e.g., ERK phosphorylation) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to reduce hydrolysis .
  • Crystallography : Analyze solid-state stability via X-ray diffraction to identify hygroscopic tendencies .
  • Lyophilization : Formulate as a lyophilized powder with cyclodextrin to enhance shelf life .

Q. How can the compound’s mechanism of action be differentiated from structurally similar analogs?

  • Kinase selectivity profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in cell lysates .
  • CRISPR knockouts : Validate target dependency by assessing activity in isogenic cell lines lacking the putative target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.